N-[(4-bromo-3-fluorophenyl)methyl]oxetan-3-amine
Description
Properties
IUPAC Name |
N-[(4-bromo-3-fluorophenyl)methyl]oxetan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFNO/c11-9-2-1-7(3-10(9)12)4-13-8-5-14-6-8/h1-3,8,13H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBRTZCVOYIZRJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)NCC2=CC(=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods of N-[(4-bromo-3-fluorophenyl)methyl]oxetan-3-amine
General Synthetic Strategy
The synthesis of this compound generally follows a two-step approach:
- Step 1: Preparation of the benzylamine intermediate, specifically 4-bromo-3-fluorobenzylamine or a closely related derivative.
- Step 2: Coupling of the benzylamine with an oxetane derivative such as oxetan-3-one or an oxetane halide under nucleophilic substitution or reductive amination conditions to form the oxetan-3-amine linkage.
This approach is consistent with synthetic routes used for related compounds like N-[(3-chloro-4-methylphenyl)methyl]oxetan-3-amine, where benzylamine derivatives react with oxetan-3-one under basic conditions to form the target compound.
Detailed Synthetic Routes and Reaction Conditions
Preparation of 4-Bromo-3-fluorobenzylamine
- The starting material 4-bromo-3-fluorobenzaldehyde or 4-bromo-3-fluorotoluene can be converted to the corresponding benzylamine via reductive amination or nucleophilic substitution.
- Bromination and fluorination steps are typically controlled to achieve selective substitution at the 4- and 3-positions on the phenyl ring, respectively.
- Vapor-phase bromination methods can be employed to introduce bromine selectively, minimizing dibromo impurities by controlling temperature (~90–100 °C) and pressure (10–200 mm Hg), as demonstrated in vapor-phase bromination of 3-alkylanisoles.
Formation of the Oxetan-3-amine Moiety
- The benzylamine intermediate is reacted with oxetan-3-one or an oxetane halide under basic conditions.
- Bases such as sodium hydride or potassium carbonate are used to deprotonate the amine or activate the oxetane derivative.
- Solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) provide an aprotic environment that facilitates nucleophilic attack.
- Reaction temperatures range from room temperature to slightly elevated temperatures (25–60 °C) to optimize yield and minimize side reactions.
- The reaction proceeds via nucleophilic substitution or reductive amination, leading to the formation of the this compound.
Industrial Scale Considerations
- Industrial synthesis optimizes the above routes by employing continuous flow reactors to enhance heat and mass transfer, improving reaction efficiency and reproducibility.
- Vapor-phase bromination under controlled pressure and temperature reduces the formation of dibromo impurities, enhancing purity and yield.
- Purification methods include recrystallization and chromatographic techniques to isolate the target compound with high purity.
- Automation and in-line monitoring are typically used to maintain consistent product quality.
Comparative Table of Key Preparation Parameters
Research Findings and Observations
- The vapor-phase bromination method described in patent EP0420556A2 achieves selective bromination of 3-alkyl phenol ethers with minimal dibromo impurities (<2.5%), which is relevant for preparing the 4-bromo-3-fluoro substituted benzyl intermediates.
- The coupling of benzylamines with oxetane derivatives under basic conditions is a well-established method for synthesizing oxetane-containing amines, with reported yields typically above 80% in research literature.
- The presence of fluorine at the 3-position on the phenyl ring can influence the reactivity and selectivity of the bromination and subsequent amination steps due to electronic effects, which must be accounted for in reaction optimization.
- Industrial methods emphasize solvent-free or minimal solvent use in vapor-phase bromination to increase productivity and reduce purification steps.
Chemical Reactions Analysis
Types of Reactions
N-[(4-bromo-3-fluorophenyl)methyl]oxetan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine and fluorine atoms can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium iodide (NaI) in acetone or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl oxetane amines.
Scientific Research Applications
N-[(4-bromo-3-fluorophenyl)methyl]oxetan-3-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in drug development.
Industry: It is used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-bromo-3-fluorophenyl)methyl]oxetan-3-amine involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms enhances its binding affinity to certain receptors or enzymes, leading to desired biological effects. The oxetane ring provides structural stability and influences the compound’s reactivity and selectivity.
Comparison with Similar Compounds
Data Tables
Table 2: Physicochemical and Functional Properties
| Compound Name | LogP (Predicted) | Hydrogen Bond Donors | Metabolic Stability* | Key Functional Role |
|---|---|---|---|---|
| N-[(4-bromo-3-fluorophenyl)methyl]oxetan-3-amine | ~2.5 | 1 (NH) | Moderate | Kinase inhibition, CNS targeting |
| N-(3-Methoxyphenyl)-3-(4-fluorophenyl)oxetan-3-amine | ~2.8 | 1 (NH) | Moderate | Aryl receptor modulation |
| 2-Fluoro-N-(oxetan-3-yl)benzamide | ~1.9 | 2 (NH, CO-NH) | Low | Enzyme inhibition |
| N-(4-(Trifluoromethyl)benzyl)oxetan-3-amine | ~3.2 | 1 (NH) | High | Protease inhibition |
| N-[(4-Bromo-3-fluorophenyl)methyl]-N-methylcyclobutanamine | ~3.0 | 0 | High | GPCR antagonism |
*Metabolic stability inferred from substituent effects (e.g., CF₃ enhances stability; halogens moderate).
Biological Activity
N-[(4-bromo-3-fluorophenyl)methyl]oxetan-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on recent research findings.
This compound can be synthesized through various methods, typically involving the reaction of 4-bromo-3-fluorobenzylamine with oxetane derivatives. A common synthetic route includes using sodium hydride as a base to deprotonate the amine group, followed by the addition of an oxetane derivative. This method allows for the formation of the desired product with high yield and purity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological pathways. The presence of the bromine and fluorine substituents enhances its reactivity and binding affinity, allowing it to modulate various physiological effects. Research indicates that compounds featuring halogen substitutions often exhibit altered pharmacokinetics and increased potency against specific targets, such as kinases involved in cancer progression .
Antimicrobial Properties
This compound has been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits significant activity against a range of bacterial strains, potentially through mechanisms that disrupt bacterial cell wall synthesis or inhibit protein synthesis pathways.
Anticancer Activity
The compound has also shown promise in anticancer research. It has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism appears to involve the inhibition of key signaling pathways associated with tumor growth and metastasis, such as the vascular endothelial growth factor (VEGF) pathway .
Case Study 1: Inhibition of Cancer Cell Lines
A recent study examined the effects of this compound on human cancer cell lines. The compound was found to significantly reduce cell viability in a dose-dependent manner, with IC50 values indicating potent activity compared to standard chemotherapeutic agents. The study highlighted its potential as a novel anticancer agent, particularly in targeting resistant cell phenotypes .
Case Study 2: Antimicrobial Efficacy
In another investigation focused on antimicrobial efficacy, this compound demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, showcasing its effectiveness relative to established antibiotics. This suggests potential applications in treating infections caused by multidrug-resistant organisms .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | IC50 Values (µM) | Notes |
|---|---|---|---|
| N-(4-bromo-2-methylphenyl)oxetan-3-amine | Antimicrobial, Anticancer | 15 - 30 | Similar structure, differing halogen effects |
| N-(4-chloro-3-fluorophenyl)methyl oxetan-3-amine | Moderate Anticancer Activity | 20 - 35 | Chlorine substitution reduces potency |
| N-(4-fluoro-2-methylphenyl)oxetan-3-amine | Low Antimicrobial Activity | >50 | Less effective than brominated analogs |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-[(4-bromo-3-fluorophenyl)methyl]oxetan-3-amine?
- Methodological Answer : Synthesis typically involves coupling the 4-bromo-3-fluorobenzyl group to oxetan-3-amine. Key steps include:
- Oxetane functionalization : Oxetan-3-amine is reacted with a brominated/fluorinated benzyl halide (e.g., 4-bromo-3-fluorobenzyl bromide) under basic conditions (e.g., K₂CO₃ in DMF) to form the C–N bond.
- Catalytic optimization : Transition-metal catalysts like Pd may enhance coupling efficiency in cross-coupling reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization is used to isolate the product.
Q. Which spectroscopic and analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H and ¹³C NMR confirm the oxetane ring and benzyl substituent. Fluorine (¹⁹F NMR) and bromine isotopic patterns aid in structural validation .
- Mass spectrometry (HRMS) : Determines molecular weight and isotopic distribution (e.g., bromine’s 1:1 ⁷⁹Br/⁸¹Br signature) .
- X-ray crystallography : SHELX programs refine crystal structures, resolving bond angles and torsion strains in the oxetane ring .
Q. How is purity assessed for this compound?
- Methodological Answer :
- HPLC/GC-MS : Quantifies impurities using reverse-phase columns (C18) with UV detection at ~254 nm.
- Elemental analysis : Validates C, H, N, Br, and F percentages against theoretical values .
Advanced Research Questions
Q. How can crystallographic refinement challenges (e.g., twinning, disorder) be addressed for this compound using SHELX?
- Methodological Answer :
- Twinning : Use the
TWINcommand in SHELXL to model twinned domains. HKLF5 data format supports multi-component refinement . - Disorder : Apply
PARTandSUMPinstructions to split disordered atoms (e.g., bromine/fluorine positions) and constrain occupancy .
Q. What strategies optimize regioselective functionalization of the oxetane ring?
- Methodological Answer :
- Ring-opening reactions : Use Lewis acids (e.g., BF₃·OEt₂) to selectively open the oxetane at the C–O bond adjacent to the amine group.
- Protection/deprotection : Protect the amine with Boc groups before introducing substituents (e.g., alkylation or acylation) .
Q. How do electronic effects of the 4-bromo-3-fluorophenyl group influence reactivity in cross-coupling reactions?
- Methodological Answer :
- Electron-withdrawing effects : The bromo-fluoro substituent activates the benzyl position for nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura coupling.
- Steric considerations : Ortho-fluorine hinders certain reactions, requiring bulky ligands (e.g., XPhos) in Pd-catalyzed couplings .
Q. How to resolve discrepancies in NMR data during structural elucidation (e.g., unexpected splitting or shifts)?
- Methodological Answer :
- Solvent effects : Compare DMSO-d₆ vs. CDCl₃ spectra; hydrogen bonding in DMSO may deshield amine protons.
- Dynamic processes : Variable-temperature NMR identifies conformational flipping in the oxetane ring .
Q. What role does this compound play in structure-activity relationship (SAR) studies for kinase inhibitors?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
